5-Fluoro-2-(2-thien-2-ylethoxy)aniline
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Overview
Description
5-Fluoro-2-(2-thien-2-ylethoxy)aniline: is a synthetic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-thien-2-ylethoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-(2-thien-2-ylethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(2-thien-2-ylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated or thiophene-containing compounds, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-(2-thien-2-ylethoxy)aniline is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe for studying enzyme activities and protein-ligand interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Researchers are studying its effects on various biological targets to develop new drugs and treatments.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-thien-2-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Fluoro-2-(2-thien-2-ylethoxy)benzene: Similar in structure but lacks the aniline group.
2-(2-Thien-2-ylethoxy)aniline: Similar but without the fluorine atom.
5-Fluoro-2-ethoxyaniline: Similar but without the thiophene ring.
Uniqueness: 5-Fluoro-2-(2-thien-2-ylethoxy)aniline stands out due to its combination of a fluorine atom, thiophene ring, and aniline group. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2-(2-thiophen-2-ylethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c13-9-3-4-12(11(14)8-9)15-6-5-10-2-1-7-16-10/h1-4,7-8H,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFENFBDQPZNNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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